molecular formula C6H12O3 B053745 3,4-Anhydro-2,5-dideoxyhexitol CAS No. 124353-41-9

3,4-Anhydro-2,5-dideoxyhexitol

Cat. No. B053745
M. Wt: 132.16 g/mol
InChI Key: ITBNIVCUAYRSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Anhydro-2,5-dideoxyhexitol is a rare class of sugar molecule that has gained significant attention in the scientific community due to its unique properties. This molecule has been found to have various applications in the field of pharmaceuticals, food, and agriculture. In

Mechanism Of Action

The mechanism of action of 3,4-Anhydro-2,5-dideoxyhexitol is not fully understood. However, it has been found to inhibit the growth of various cancer cells by inducing apoptosis. It has also been found to inhibit the replication of certain viruses and fungi.

Biochemical And Physiological Effects

3,4-Anhydro-2,5-dideoxyhexitol has been found to have various biochemical and physiological effects. It has been found to reduce the level of glucose in the blood by inhibiting the absorption of glucose in the intestine. It has also been found to reduce the level of cholesterol in the blood by inhibiting the synthesis of cholesterol in the liver.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,4-Anhydro-2,5-dideoxyhexitol in lab experiments is its unique properties. It has been found to have various applications in the field of pharmaceuticals, food, and agriculture. Additionally, it has been found to be a safe and effective cryoprotectant for the preservation of biological materials.
However, one of the main limitations of using 3,4-Anhydro-2,5-dideoxyhexitol in lab experiments is its complex synthesis process. This makes it difficult and expensive to produce in large quantities.

Future Directions

There are many future directions for the research and development of 3,4-Anhydro-2,5-dideoxyhexitol. One of the main directions is the synthesis of analogs with improved properties. Another direction is the development of new applications in the field of pharmaceuticals, food, and agriculture. Additionally, there is a need for further research into the mechanism of action and the biochemical and physiological effects of this molecule.
Conclusion:
In conclusion, 3,4-Anhydro-2,5-dideoxyhexitol is a rare class of sugar molecule that has gained significant attention in the scientific community due to its unique properties. It has various applications in the field of pharmaceuticals, food, and agriculture. The synthesis of this molecule is complex, but it has been found to be a safe and effective cryoprotectant for the preservation of biological materials. There are many future directions for the research and development of this molecule, including the synthesis of analogs with improved properties and the development of new applications in various fields.

Synthesis Methods

The synthesis of 3,4-Anhydro-2,5-dideoxyhexitol is a complex process that involves several steps. The most common method of synthesis involves the reduction of a ketone group in a sugar molecule using sodium borohydride. This is followed by the dehydration of the resulting alcohol using anhydrous zinc chloride. The final step involves the oxidation of the resulting 3,4-Anhydro-2,5-dideoxyhexitol using potassium permanganate.

Scientific Research Applications

3,4-Anhydro-2,5-dideoxyhexitol has been found to have various applications in scientific research. It has been used as a chiral building block for the synthesis of various pharmaceuticals. It has also been found to have antitumor, antiviral, and antifungal properties. Additionally, it has been used as a cryoprotectant for the preservation of biological materials.

properties

CAS RN

124353-41-9

Product Name

3,4-Anhydro-2,5-dideoxyhexitol

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

2-[3-(2-hydroxyethyl)oxiran-2-yl]ethanol

InChI

InChI=1S/C6H12O3/c7-3-1-5-6(9-5)2-4-8/h5-8H,1-4H2

InChI Key

ITBNIVCUAYRSFW-UHFFFAOYSA-N

SMILES

C(CO)C1C(O1)CCO

Canonical SMILES

C(CO)C1C(O1)CCO

synonyms

2,3-Oxiranediethanol (9CI)

Origin of Product

United States

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